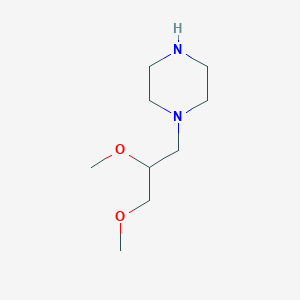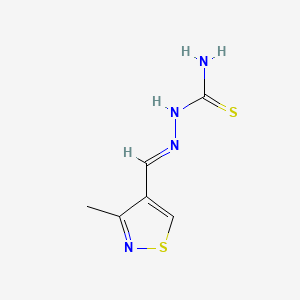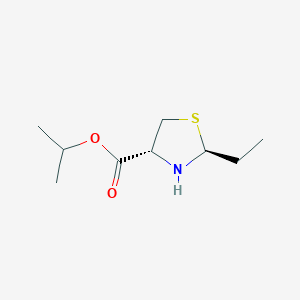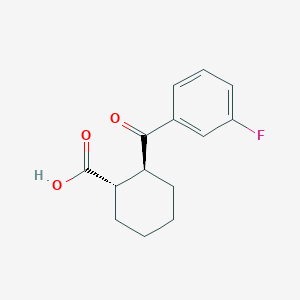
(1S,2S)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids It is characterized by the presence of a fluorobenzoyl group attached to the cyclohexane ring, which also bears a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclohexane ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the fluorobenzoyl group can yield the corresponding alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid or cyclohexane-1,2-dione.
Reduction: Formation of trans-2-(3-fluorobenzyl)cyclohexane-1-carboxylic acid.
Substitution: Formation of trans-2-(3-substituted benzoyl)cyclohexane-1-carboxylic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding. The carboxylic acid group can participate in ionic interactions or act as a proton donor/acceptor in catalytic processes.
類似化合物との比較
- Trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the fluorine atom in the 3-position of the benzoyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
- Compared to its analogs with different substituents, trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid may exhibit distinct biological activities and chemical behaviors.
特性
分子式 |
C14H15FO3 |
|---|---|
分子量 |
250.26 g/mol |
IUPAC名 |
(1S,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m0/s1 |
InChIキー |
YJIFMHRCDUOGST-RYUDHWBXSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
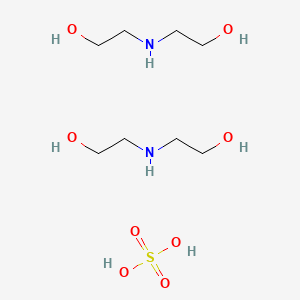
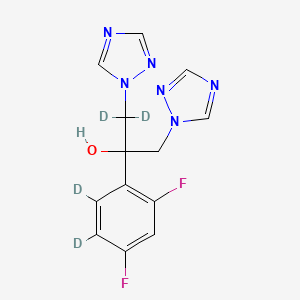
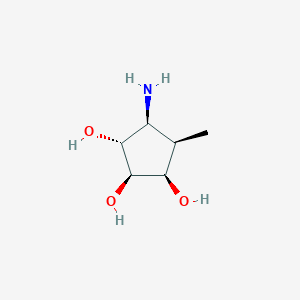
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)


![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)

